4-Bromophenoxathiine
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Overview
Description
4-Bromophenoxathiine is an organic compound that belongs to the class of brominated phenoxathiines It is characterized by the presence of a bromine atom attached to the phenoxathiine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenoxathiine typically involves the bromination of phenoxathiine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes where the bromination reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and advanced purification techniques like recrystallization or chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenoxathiine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to phenoxathiine by removing the bromine atom, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols, using reagents like sodium amide or thiourea.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature, solvent like dichloromethane.
Reduction: Lithium aluminum hydride; conditions: anhydrous ether, low temperature.
Substitution: Sodium amide, thiourea; conditions: polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed:
Oxidation: Phenoxathiine sulfoxides or sulfones.
Reduction: Phenoxathiine.
Substitution: Various substituted phenoxathiines depending on the nucleophile used.
Scientific Research Applications
4-Bromophenoxathiine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Derivatives of this compound have shown promise in inhibiting the growth of certain bacterial and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their ability to interact with specific biological targets, such as enzymes or receptors.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Bromophenoxathiine and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application. Research is ongoing to elucidate these mechanisms in greater detail.
Comparison with Similar Compounds
4-Bromophenoxathiine can be compared with other brominated phenoxathiines and related compounds:
Similar Compounds: Phenoxathiine, 4-Chlorophenoxathiine, 4-Iodophenoxathiine.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its analogs. For example, it may exhibit different biological activities or chemical reactivity due to the specific electronic and steric effects of the bromine atom.
Properties
IUPAC Name |
4-bromophenoxathiine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrOS/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJWHMOGDXCNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(S2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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